(2S)-Octahydroindole-2-carboxylic Acid: A Technical Guide for Drug Development Professionals
(2S)-Octahydroindole-2-carboxylic Acid: A Technical Guide for Drug Development Professionals
(2S)-Octahydroindole-2-carboxylic acid , particularly the (2S,3aS,7aS) stereoisomer, stands as a pivotal chiral building block in modern medicinal chemistry. Its rigid bicyclic structure, a fusion of a pyrrolidine and a cyclohexane ring, offers a unique conformational constraint that has proven invaluable in the design of novel therapeutics. This guide provides an in-depth analysis of its structure, properties, synthesis, and applications, with a focus on its role in drug development.
Structural Elucidation and Physicochemical Properties
(2S)-Octahydroindole-2-carboxylic acid, often abbreviated as Oic, is a non-proteinogenic amino acid that serves as a constrained analog of proline.[1] Its structure is characterized by a saturated indole nucleus, giving rise to three stereogenic centers at positions 2, 3a, and 7a. This results in the possibility of eight stereoisomers, with the (2S,3aS,7aS) form, also known as L-Oic, being the most predominantly utilized in pharmaceutical applications.[1]
The fusion of the cyclohexane ring to the proline-like pyrrolidine ring imparts significant rigidity to the molecule.[1][2] This conformational restriction is a key attribute exploited by medicinal chemists to stabilize specific secondary structures in peptides, such as β-turns, and to enhance binding affinity to biological targets.[1][2] Furthermore, the saturated bicyclic system increases the lipophilicity of molecules into which it is incorporated, a property that can enhance membrane permeability and improve overall bioavailability.[1][2]
A summary of the key physicochemical properties of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [3][4] |
| Molecular Weight | 169.22 g/mol | [3][4] |
| Melting Point | 267–269 °C / 275-277°C | [2][4] |
| Boiling Point (Predicted) | 318.6±25.0 °C | [4] |
| Density (Predicted) | 1.135±0.06 g/cm³ | [4] |
| Solubility | Sparingly soluble in methanol, slightly soluble in water. | [4] |
| Optical Rotation [α]D | -45.6 (c 0.46, MeOH) | [2] |
| pKa (Predicted) | 2.47±0.20 | [4] |
| LogP | 0.3 (at 25°C and pH 5) | [4] |
Spectroscopic data is crucial for the identification and characterization of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid. Key spectral features are summarized below:
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Infrared (IR) Spectroscopy (KBr): ν 3600–2200 cm⁻¹ (broad O-H and N-H stretching), 1623 cm⁻¹ (C=O stretching of the carboxylic acid).[2]
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¹H NMR (400 MHz, D₂O): δ 1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H).[2]
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¹³C NMR (100 MHz, D₂O): δ 20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42.[2]
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High-Resolution Mass Spectrometry (HRMS-ESI): [M+H]⁺ calculated for C₉H₁₆NO₂: 170.1176, found: 170.1174.[2]
Synthesis and Chiral Integrity
The enantiomerically pure synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is a critical step in its application for pharmaceutical manufacturing. Several synthetic strategies have been developed, with one of the most common and efficient methods being the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.
Caption: Applications of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid in pharmaceuticals.
Modulation of Peptide Properties
The incorporation of Oic into peptide sequences is a powerful strategy to enhance their therapeutic potential. [2]As a proline mimetic, it introduces a significant conformational constraint, which can be used to:
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Stabilize Secondary Structures: Oic is particularly effective at nucleating and stabilizing β-turn structures, which are critical for molecular recognition and biological activity. [1][2]* Increase Proteolytic Stability: The non-natural, rigid structure of Oic can hinder the recognition and cleavage of peptides by proteases, thereby increasing their in vivo half-life. [1]* Enhance Bioavailability: The increased lipophilicity imparted by the Oic moiety can improve the absorption and distribution of peptide-based drugs. [2] An example of this is its use as a surrogate for proline or phenylalanine in bradykinin B2 receptor antagonists, where its incorporation has led to orally available drug candidates with anti-cancer properties. [2]
A Versatile Building Block for Peptide Synthesis
For peptide chemists, (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is commercially available in forms suitable for solid-phase peptide synthesis (SPPS), including Fmoc-L-Oic-OH and Boc-L-Oic-OH. [1][5]The use of these protected derivatives allows for the straightforward incorporation of this valuable building block into complex peptide sequences, facilitating the development of novel therapeutic agents in areas such as oncology and neurology. [5]
Conclusion
(2S)-Octahydroindole-2-carboxylic acid, and specifically its (2S,3aS,7aS) stereoisomer, is a non-proteinogenic amino acid of significant importance in the field of drug development. Its unique combination of conformational rigidity and increased lipophilicity has made it an indispensable tool for medicinal chemists. From its critical role as a key intermediate in the synthesis of blockbuster ACE inhibitors to its strategic use in modulating the properties of therapeutic peptides, Oic continues to be a valuable asset in the quest for more effective and bioavailable drugs. The well-established synthetic routes and the commercial availability of its protected derivatives ensure its continued and widespread application in both academic research and industrial drug discovery.
References
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Amedjkouh, M., & Ahlberg, P. (2011). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Beilstein Journal of Organic Chemistry, 7, 1393–1399. [Link]
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Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques, 3(5). [Link]
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PubChem. (n.d.). (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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Vali, S. J., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatography & Separation Techniques. [Link]
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LifeTein. (2026, January 15). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). LifeTein Peptide Blog. [Link]
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